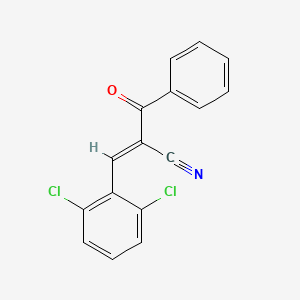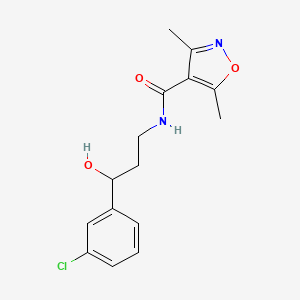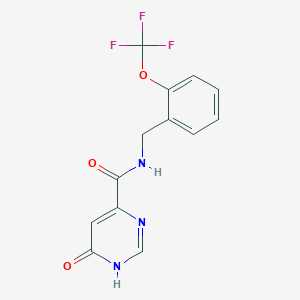![molecular formula C26H17BrN2 B2628423 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine CAS No. 860783-92-2](/img/structure/B2628423.png)
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” is a chemical compound . It’s a part of the acridine derivatives, which have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Molecular Structure Analysis
The molecular formula of “13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” is C26H21BrN2 . The average mass is 441.362 Da, and the monoisotopic mass is 440.088806 Da .Chemical Reactions Analysis
While specific chemical reactions involving “13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” are not detailed in the searched resources, acridine derivatives are known for their wide variety of applications in pharmacology and industry .科学的研究の応用
Anticancer Research
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine has shown potential as an anticancer agent. Its structure allows it to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. This compound is being studied for its effectiveness against various cancer types, including breast, lung, and colon cancers .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Photodynamic Therapy
In photodynamic therapy (PDT), 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful for treating localized infections and tumors .
Fluorescent Probes
Due to its unique chemical structure, this compound can be used as a fluorescent probe in biological imaging. It can bind to specific biomolecules and emit fluorescence under certain conditions, aiding in the visualization of cellular processes and structures in real-time .
Neuroprotective Agents
Studies have explored the neuroprotective effects of 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .
Organic Electronics
In the field of organic electronics, this compound is being investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for these applications, potentially leading to more efficient and cost-effective electronic devices .
DNA Intercalators
As a DNA intercalator, 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine can be used in molecular biology research to study DNA interactions and structures. This application is crucial for understanding genetic processes and developing new genetic engineering techniques .
Material Science
The compound’s unique properties also make it useful in material science for developing new materials with specific electronic, optical, or mechanical properties. This can lead to innovations in various industries, including electronics, photonics, and nanotechnology .
将来の方向性
The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
特性
IUPAC Name |
13-[(4-bromophenyl)methyl]indolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCTBCEACWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)
![2-(4-Methylphenyl)-4-pyrido[2,3-d]pyrimidin-4-ylmorpholine](/img/structure/B2628344.png)
![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2628346.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2628351.png)


amine](/img/structure/B2628357.png)

![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)